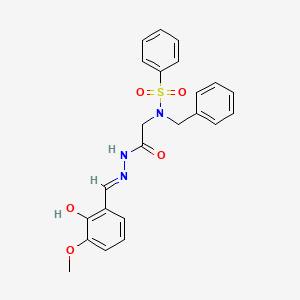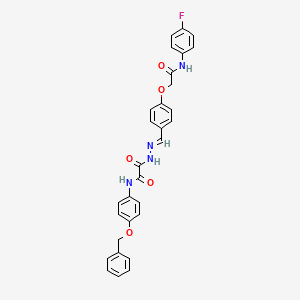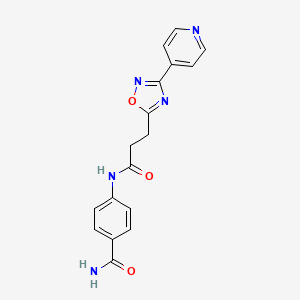
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as CP-544326, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to act through the modulation of the serotonin system in the brain. Studies have shown that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide may act as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain and may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to have antiproliferative effects on cancer cells, which may be due to its ability to inhibit the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide is its potential therapeutic applications, particularly in the treatment of anxiety, depression, and cancer. However, there are also limitations to its use in lab experiments. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, its synthesis method is complex and may be difficult to reproduce in a lab setting.
Zukünftige Richtungen
There are several future directions for research on N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of research could focus on its potential use as a treatment for anxiety and depression. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications in these areas.
Another area of research could focus on its potential use as a treatment for cancer. Studies have shown that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide has antiproliferative effects on cancer cells, and further research is needed to fully understand its mechanism of action and potential therapeutic applications in cancer treatment.
Overall, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential therapeutic applications in anxiety, depression, and cancer treatment.
Synthesemethoden
The synthesis of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 4-chlorobenzyl chloride with pyridine-3-carbaldehyde, followed by the reaction of the resulting intermediate with 3,4,5-trimethoxybenzoyl chloride. The final product is obtained through purification and isolation processes. This synthesis method has been described in detail in scientific literature and has been used to produce N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide for research purposes.
Wissenschaftliche Forschungsanwendungen
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a potential treatment for anxiety and depression. Studies have shown that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide has anxiolytic and antidepressant effects in animal models, and it has been suggested that it may act through the modulation of the serotonin system in the brain.
Another area of research has focused on the potential use of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide as a treatment for cancer. Studies have shown that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide has antiproliferative effects on cancer cells and may act by inhibiting the growth and survival of cancer cells. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-27-18-11-16(12-19(28-2)21(18)29-3)22(26)25-20(15-5-4-10-24-13-15)14-6-8-17(23)9-7-14/h4-13,20H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAUPRBPHSVWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)









